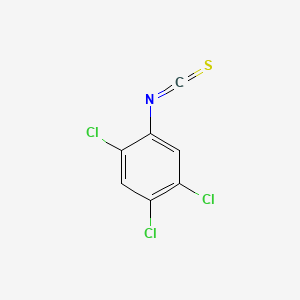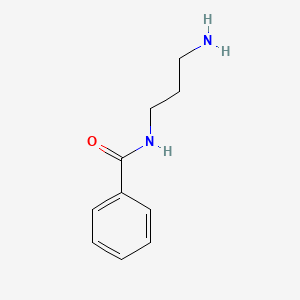
n-(3-Aminopropyl)benzamide
Descripción general
Descripción
N-(3-Aminopropyl)benzamide (APB) is a small molecule that has been studied for its potential applications in scientific research. It is a derivative of benzamide, an aromatic amide, and is composed of a benzene ring with an amide group attached to the 3-position of the ring. APB has been studied for its potential to act as a modulator of ionotropic glutamate receptors, as well as its ability to act as a modulator of the endocannabinoid system.
Aplicaciones Científicas De Investigación
Synthesis and Neuroleptic Activity
- N-(3-Aminopropyl)benzamide derivatives have been explored for their neuroleptic (antipsychotic) properties. For instance, a study by Iwanami et al. (1981) synthesized and evaluated benzamides of N,N-disubstituted ethylenediamines and cyclic alkane-1,2-diamines as potential neuroleptics, noting a correlation between structure and activity (Iwanami et al., 1981).
Antimicrobial Activity
- Another study focused on the synthesis of N-(3-Hydroxy-2-pyridyl)benzamides, which were evaluated for their in vitro antibacterial activity against various bacterial strains, demonstrating the potential of benzamide derivatives in antimicrobial applications (Mobinikhaledi et al., 2006).
Inhibition of Poly(ADP-Ribose) Synthesis
- Benzamide compounds, including 3-aminobenzamide, have been used to study the functions of poly(adenosine diphosphate-ribose) and its synthesis. These compounds are noted for their effect on various metabolic processes, including cell viability and DNA synthesis (Milam & Cleaver, 1984).
Biological Evaluation of Benzamides
- The biological applications of different substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides were explored by Saeed et al. (2015), highlighting their potential in inhibiting human recombinant alkaline phosphatase and for binding nucleotide protein targets (Saeed et al., 2015).
Anti-Inflammatory Applications
- The synthesis and activity of benzamides related to anti-inflammatory compounds were studied by Robert et al. (1994), demonstrating their potential in treating inflammatory conditions (Robert et al., 1994).
Development of Novel Inhibitors
- Purnell and Whish (1980) discovered that certain benzamides, including 3-aminobenzamide, act as potent inhibitors of poly(ADP-ribose) synthetase, indicating their potential as therapeutic agents in treating various conditions (Purnell & Whish, 1980).
Aryloxylation of Benzamides
- Hao et al. (2014) conducted a study on the copper-mediated aryloxylation of benzamides, demonstrating a method for the synthesis of mono- and diaryloxylated benzoic acids, which is significant in the field of organic synthesis (Hao et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
N-(3-aminopropyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c11-7-4-8-12-10(13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOGPUGLWMPUQQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00286069 | |
| Record name | n-(3-aminopropyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00286069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6108-74-3 | |
| Record name | NSC43691 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43691 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-(3-aminopropyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00286069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

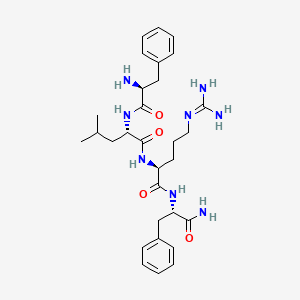
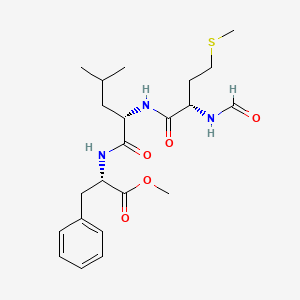
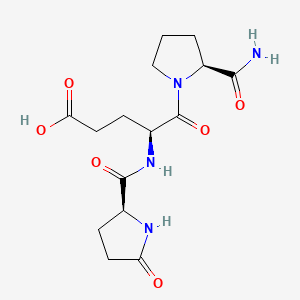

![2-Methylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B1330208.png)


